Acyl Carrier Protein (ACP) (65-74)

Description

BenchChem offers high-quality Acyl Carrier Protein (ACP) (65-74) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acyl Carrier Protein (ACP) (65-74) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

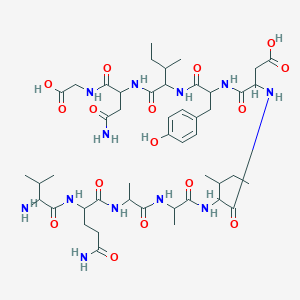

3-[[2-[2-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-methylpentanoyl]amino]-4-[[1-[[1-[[4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGXZVDQXDGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of the Acyl Carrier Protein (65-74) Helix in Fatty Acid Synthesis: A Technical Guide

An In-depth Examination of a Critical Recognition Motif for Researchers, Scientists, and Drug Development Professionals

The Acyl Carrier Protein (ACP) is a pivotal component of fatty acid synthesis (FAS), acting as a shuttle for the growing acyl chain between the various enzymes of the FAS pathway. Within this essential protein, the C-terminal decapeptide fragment, spanning residues 65-74, forms a crucial alpha-helical structure (α4) that plays a significant role in molecular recognition and interaction with FAS enzymes. This technical guide provides a comprehensive overview of the function of ACP (65-74), presenting key quantitative data, detailed experimental protocols, and visual representations of its interactions and the methodologies used to study them.

Core Function and Significance

The ACP (65-74) fragment, with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly in Escherichia coli, is a key coenzyme fragment of fatty acid synthase (FAS).[1][2] It is fundamentally involved in mediating the condensation, reduction, and other cyclic reactions that constitute fatty acid elongation.[1][2] This is achieved through its role in the formation of acyl-ACP intermediates, where the growing acyl chain is covalently attached to the phosphopantetheine prosthetic group of the full-length ACP. The 65-74 helix is implicated in the proper positioning and presentation of the acyl chain to the active sites of partner enzymes. Given its critical role, the ACP and its interactions are considered a potential target for the development of novel antibiotics.[1][2]

Quantitative Analysis of ACP (65-74) Interactions

The interaction of the ACP (65-74) fragment with various FAS enzymes has been a subject of quantitative investigation to elucidate the dynamics of the fatty acid synthesis cycle. The following table summarizes key binding affinity and kinetic data.

| Interacting Enzyme | Parameter | Value | Method |

| β-ketoacyl-ACP synthase III (FabH) | Dissociation Constant (Kd) | 2.3 µM | Surface Plasmon Resonance (SPR)[1] |

| β-ketoacyl-ACP reductase (FabG) | Catalytic Efficiency | 3-fold increase in NADPH-dependent reduction | Enzyme Activity Assay[1] |

Signaling and Interaction Pathways

The fatty acid synthesis cycle is a series of enzymatic reactions where the ACP shuttles the growing acyl chain between different enzymes. The ACP (65-74) helix is a key recognition element in these handoffs.

The above diagram illustrates the central role of ACP and its acylated forms in shuttling intermediates between the enzymes of the type II fatty acid synthesis pathway. The ACP (65-74) helix is critical for the recognition and binding to enzymes like FabH and FabG.

Experimental Protocols

The study of the ACP (65-74) fragment and its interactions relies on a variety of biophysical and biochemical techniques. Below are detailed protocols for key experimental approaches.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the determination of the binding affinity between ACP (65-74) and a FAS enzyme (e.g., FabH) using SPR.

1. Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer: 10 mM Sodium Acetate, pH 4.5

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Ligand: Purified FAS enzyme (e.g., FabH)

-

Analyte: Synthetic ACP (65-74) peptide

2. Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the FAS enzyme (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

-

Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a dilution series of the ACP (65-74) peptide in running buffer (e.g., 0.1 µM to 10 µM).

-

Inject each concentration of the peptide over the immobilized enzyme surface for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Regenerate the sensor surface between each peptide injection using a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

-

References

The Coenzyme Fragment ACP (65-74): A Technical Guide to its Function in Fatty Acid Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl Carrier Protein (ACP) is a central component of fatty acid synthase (FAS) systems, responsible for shuttling the growing acyl chain between the various enzymatic domains. The fragment encompassing residues 65-74 of ACP, hereafter referred to as ACP (65-74), represents a critical region for its coenzyme function. This technical guide provides an in-depth analysis of the role of ACP (65-74) as a coenzyme fragment, detailing its interaction with key FAS enzymes, presenting quantitative data on its activity, and providing comprehensive experimental protocols for its study. This information is crucial for researchers investigating novel antimicrobial agents targeting bacterial fatty acid synthesis and for scientists in drug development exploring the modulation of metabolic pathways.

Core Function of ACP (65-74) in Fatty Acid Synthesis

ACP (65-74) is an active fragment of the full-length Acyl Carrier Protein and plays a pivotal role as an acyl carrier in the iterative process of fatty acid elongation.[1] It participates in the cyclic reactions of condensation and reduction by covalently binding to the growing acyl chain, thereby forming acyl-ACP intermediates that are sequentially presented to the active sites of various FAS enzymes.[1]

The sequence of the acid form of Acyl Carrier Protein (ACP) (65-74) is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH.

Quantitative Analysis of ACP (65-74) Activity

The functional significance of ACP (65-74) is underscored by its direct impact on the catalytic efficiency of key enzymes in the fatty acid synthesis pathway and its specific binding to synthase components.

| Parameter | Enzyme | Condition | Result | Reference |

| Enzyme Activity | β-ketoacyl-ACP reductase (FabG) | 10 μM ACP (65-74) for 30 min | 3-fold increase in the rate of NADPH-dependent reduction | [1] |

| Protein Interaction | β-ketoacyl-ACP synthase III (FabH) | 5 μM ACP (65-74) for 2 h | Dissociation constant (Kd) of 2.3 μM | [1] |

Experimental Protocols

β-ketoacyl-ACP Reductase (FabG) Activity Assay

This spectrophotometric assay measures the activity of FabG by monitoring the oxidation of NADPH at 340 nm. The assay can be used to evaluate the stimulatory effect of ACP (65-74).[1]

Materials:

-

Purified β-ketoacyl-ACP reductase (FabG)

-

Acyl Carrier Protein (ACP) (65-74) peptide

-

Acetoacetyl-CoA (substrate)

-

NADPH

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.0, 1 mM 2-mercaptoethanol

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 239 μM NADPH, and 58.7 μM acetoacetyl-CoA.

-

In a separate tube, pre-incubate the desired concentration of FabG enzyme with or without ACP (65-74) (e.g., 10 μM) for 30 minutes at room temperature.

-

To initiate the reaction, add the enzyme solution (with or without ACP (65-74)) to the reaction mixture.

-

Immediately place the reaction cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the FabG activity. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Compare the activity of FabG in the presence and absence of ACP (65-74) to determine the fold-increase in activity.

Surface Plasmon Resonance (SPR) Analysis of ACP (65-74) and FabH Interaction

This protocol outlines the steps for analyzing the interaction between the ACP (65-74) peptide and the β-ketoacyl-ACP synthase III (FabH) enzyme using a Biacore system. This technique allows for the real-time, label-free detection of binding events and the determination of kinetic parameters.[2][3][4]

Materials:

-

Biacore instrument (e.g., Biacore X100)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified β-ketoacyl-ACP synthase III (FabH) (ligand)

-

Acyl Carrier Protein (ACP) (65-74) peptide (analyte)

-

Immobilization Buffer: 10 mM Acetate buffer, pH 4.0-5.5

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0

Procedure:

a. Ligand Immobilization (FabH):

-

Equilibrate the CM5 sensor chip with running buffer.

-

Perform a pH scouting experiment to determine the optimal pH for pre-concentration of FabH on the sensor surface.

-

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the FabH protein diluted in the optimal immobilization buffer to achieve the desired immobilization level (e.g., 2000-5000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

b. Interaction Analysis (ACP (65-74) Binding):

-

Prepare a series of dilutions of the ACP (65-74) peptide in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

-

Inject the different concentrations of ACP (65-74) over the immobilized FabH surface and a reference flow cell (without FabH) for a defined association time.

-

Allow the complex to dissociate by flowing running buffer over the sensor surface for a defined dissociation time.

-

After each injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

c. Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualization of the Fatty Acid Synthase (FAS) Type II Cycle

The following diagram illustrates the central role of Acyl Carrier Protein (ACP), and by extension its functional fragment ACP (65-74), in the iterative elongation cycle of bacterial type II fatty acid synthesis. ACP acts as a shuttle, carrying the growing acyl chain to each successive enzyme in the pathway.

Caption: The bacterial Type II Fatty Acid Synthesis (FASII) cycle.

Conclusion

The ACP (65-74) fragment is a functionally critical component of the fatty acid synthase machinery. Its ability to enhance the activity of key enzymes like FabG and to specifically interact with synthase subunits such as FabH highlights its importance as a coenzyme. The provided experimental protocols offer a framework for the detailed investigation of these functions, which is essential for understanding the fundamental biology of fatty acid synthesis and for the development of novel therapeutics targeting this vital pathway. The visualization of the FASII cycle further clarifies the central, shuttling role of ACP in this multi-step enzymatic process.

References

- 1. Isolation and Characterization of β-Ketoacyl-Acyl Carrier Protein Reductase (fabG) Mutants of Escherichia coli and Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 3. antibodies.cancer.gov [antibodies.cancer.gov]

- 4. Measuring Protein-Protein Interactions Using Biacore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Acyl Carrier Protein (65-74) in Bacterial Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the Acyl Carrier Protein (ACP) fragment 65-74, a decapeptide with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly, in the context of bacterial fatty acid synthesis (FAS). This fragment, corresponding to the α-helix IV of the full-length ACP, plays a significant role in modulating the activity of key enzymes within the FAS pathway, making it a subject of interest for understanding bacterial metabolism and for the development of novel antimicrobial agents.

Introduction to Acyl Carrier Protein and the FAS Pathway

Acyl Carrier Protein is a small, acidic protein that is central to the type II fatty acid synthesis (FASII) pathway in bacteria.[1][2][3] It functions as a shuttle, carrying the growing acyl chain between the various enzymes of the FAS complex.[1][3] This is accomplished through a phosphopantetheine prosthetic group, attached to a conserved serine residue, which forms a thioester bond with the acyl intermediates.[2] The FASII pathway is essential for bacterial viability, as it is responsible for the production of fatty acids necessary for cell membrane biogenesis and the synthesis of other essential molecules.[4] Consequently, the enzymes of this pathway are attractive targets for the development of new antibiotics.[4][5]

The ACP (65-74) fragment, while not the entire carrier protein, has been shown to be functionally active, interacting with and modulating the activity of key FAS enzymes.[5] Its study provides valuable insights into the protein-protein interactions that govern the efficiency and regulation of the entire FAS pathway.

Mechanism of Action of ACP (65-74)

The primary mechanism of action of the ACP (65-74) fragment is through its direct interaction with and modulation of at least two critical enzymes in the fatty acid synthesis elongation cycle: β-ketoacyl-ACP reductase (FabG) and β-ketoacyl-ACP synthase III (FabH).

Allosteric Activation of β-Ketoacyl-ACP Reductase (FabG)

The ACP (65-74) fragment has been demonstrated to significantly enhance the catalytic efficiency of FabG, the enzyme responsible for the first reductive step in the fatty acid elongation cycle.[5] This interaction is allosteric in nature, meaning the peptide binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's activity.

The interaction between the full-length ACP and FabG is known to involve electrostatic interactions between the acidic helix α2 of ACP and a patch of basic residues (including Arg-129 and Arg-172) on the surface of FabG.[6] While ACP (65-74) constitutes helix α4, its binding is thought to contribute to the overall conformational dynamics of the enzyme, facilitating a more efficient reduction of the β-ketoacyl-ACP substrate.[5]

Binding to β-Ketoacyl-ACP Synthase III (FabH)

FabH catalyzes the initial condensation reaction in fatty acid synthesis, combining acetyl-CoA with malonyl-ACP.[7] The ACP (65-74) fragment has been shown to specifically bind to FabH.[5] This interaction is thought to occur at a positively charged and hydrophobic region on the FabH surface, adjacent to the active site tunnel.[8][9] For the full-length ACP, this docking is crucial for the proper positioning of the malonyl-ACP substrate for condensation. The binding of the ACP (65-74) fragment likely mimics a part of this interaction, influencing the enzyme's conformation and substrate affinity.

It is important to note that current research has not demonstrated direct antimicrobial activity of the ACP (65-74) fragment through mechanisms such as membrane disruption. Its role appears to be confined to the modulation of the fatty acid synthesis pathway.

Quantitative Data

The following table summarizes the available quantitative data on the interaction of ACP (65-74) with FabG and FabH.

| Interaction Partner | Parameter | Value | Concentration of ACP (65-74) | Experimental Conditions | Reference |

| β-ketoacyl-ACP reductase (FabG) | Enhancement of Catalytic Efficiency | 3-fold increase in NADPH reduction rate | 10 µM | In vitro enzymatic reaction, 30 min | [5] |

| β-ketoacyl-ACP synthase III (FabH) | Dissociation Constant (Kd) | 2.3 µM | 5 µM | Surface Plasmon Resonance (SPR), 2 h | [5] |

Signaling and Metabolic Pathways

The interaction of ACP (65-74) with FabG and FabH is a key part of the bacterial fatty acid synthesis elongation cycle. The following diagram illustrates this pathway, highlighting the steps influenced by the ACP fragment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of ACP (65-74).

β-Ketoacyl-ACP Reductase (FabG) Activity Assay

This protocol is for a spectrophotometric assay to measure the activity of FabG by monitoring the oxidation of NADPH.[10]

Materials:

-

Purified FabG enzyme

-

Acyl Carrier Protein (65-74) peptide

-

Acetoacetyl-CoA (substrate analog)

-

NADPH

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.0, 1 mM 2-mercaptoethanol

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of ACP (65-74) in the assay buffer.

-

In a quartz cuvette, prepare the reaction mixture (final volume of 500 µL) containing:

-

Assay Buffer

-

239 µM NADPH

-

58.7 µM Acetoacetyl-CoA

-

-

To the "test" cuvette, add ACP (65-74) to a final concentration of 10 µM. To the "control" cuvette, add an equal volume of assay buffer.

-

Equilibrate the cuvettes at room temperature for 5 minutes.

-

Initiate the reaction by adding a known amount of purified FabG enzyme (e.g., 10-50 ng) to each cuvette and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature. The rate of NADPH oxidation is proportional to the FabG activity.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Compare the activity in the presence and absence of ACP (65-74) to determine the fold activation.

Surface Plasmon Resonance (SPR) Analysis of ACP (65-74) and FabH Interaction

This protocol outlines a general procedure for analyzing the binding kinetics of ACP (65-74) to FabH using SPR.[1][11][12]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS)

-

Purified FabH (ligand)

-

ACP (65-74) peptide (analyte)

-

Running Buffer: e.g., HBS-EP (HEPES buffered saline with EDTA and P20 surfactant)

-

Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject a solution of FabH in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of FabH.

-

-

Analyte Binding:

-

Prepare a series of dilutions of ACP (65-74) in the running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

-

Inject the different concentrations of ACP (65-74) over both the FabH-immobilized and reference flow cells at a constant flow rate. This is the association phase .

-

After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the peptide. This is the dissociation phase .

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the FabH-immobilized flow cell to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion and Future Directions

The Acyl Carrier Protein (65-74) fragment serves as a valuable tool for dissecting the intricate protein-protein interactions within the bacterial fatty acid synthesis pathway. Its ability to allosterically activate FabG and bind to FabH underscores the modular nature of these interactions and highlights the potential for developing small molecules or peptides that can disrupt the FAS machinery.

Future research should focus on obtaining high-resolution crystal structures of the ACP (65-74) fragment in complex with FabG and FabH to elucidate the precise molecular details of these interactions. Furthermore, a systematic investigation into the effects of this peptide on other enzymes in the FAS pathway could reveal additional regulatory roles. While direct antimicrobial activity has not been demonstrated, the development of more potent and cell-permeable mimetics of ACP (65-74) could lead to a novel class of antibiotics that target the essential process of fatty acid synthesis in bacteria.

References

- 1. publ.iss.it [publ.iss.it]

- 2. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 3. Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Characterization of β-Ketoacyl-Acyl Carrier Protein Reductase (fabG) Mutants of Escherichia coli and Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosensingusa.com [biosensingusa.com]

- 12. path.ox.ac.uk [path.ox.ac.uk]

The Dichotomous Conformation of Acyl Carrier Protein Fragment (65-74): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl Carrier Protein (ACP) is a central player in fatty acid biosynthesis, acting as a shuttle for the growing acyl chain between the active sites of the fatty acid synthase complex. The C-terminal decapeptide fragment, encompassing residues 65-74 with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH/NH2, has garnered significant attention as a model system for peptide synthesis and conformational studies.[1][2] This technical guide provides a comprehensive overview of the structure and conformation of the ACP (65-74) fragment, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying scientific workflows and relationships. While this fragment exists as a distinct α-helix within the native protein, studies on the isolated peptide reveal a propensity to form β-sheet structures and hydrogels, highlighting a remarkable conformational plasticity.

Structural and Conformational Analysis

The conformation of the ACP (65-74) fragment is highly dependent on its environment. Within the context of the full E. coli Acyl Carrier Protein, it forms a well-defined α-helix, designated as helix IV.[3][4] However, when synthesized and studied as an isolated peptide, it exhibits a tendency to self-assemble into β-sheet structures, leading to the formation of hydrogels.

α-Helical Conformation (in native Acyl Carrier Protein)

Solution structures of the full-length E. coli Acyl Carrier Protein determined by Nuclear Magnetic Resonance (NMR) spectroscopy unequivocally identify residues 65-75 as forming an α-helix.[3][4] This helix is a key component of the protein's four-helix bundle structure.

Table 1: Structural Parameters of the ACP (65-74) Fragment as an α-Helix (within full E. coli ACP)

| Parameter | Value | Method of Determination |

| Residue Range | 65-74 | NMR Spectroscopy |

| Secondary Structure | α-Helix | NMR Chemical Shift Index, NOE patterns |

| Backbone Dihedral Angles (Φ, Ψ) | ~ -60°, ~ -45° (Characteristic of α-helix) | NMR Restraint-based Structure Calculation |

Note: Precise, quantitative data such as specific dihedral angles for each residue of the isolated fragment are not available in the reviewed literature. The values presented are characteristic of an ideal α-helix and are consistent with the NMR data for the full protein.

β-Sheet Conformation (of the isolated fragment)

In contrast to its helical conformation within the native protein, the isolated ACP (65-74) peptide has been observed to form self-healing physical gels.[5] Spectroscopic analysis of these gels reveals the presence of β-sheet structures and amyloid-like aggregates.[5] This conformational transition from a soluble, likely random coil or partially helical monomer to an aggregated β-sheet structure is a critical aspect of this peptide's biophysical properties.

Table 2: Conformational States of the Isolated ACP (65-74) Fragment

| Condition | Predominant Conformation | Experimental Evidence |

| Low Concentration (solution) | Likely disordered/random coil with some helical propensity | Inferred from behavior of short peptides |

| High Concentration (3% w/v) | β-sheet, Amyloid aggregates | Circular Dichroism, Fourier Transform Infrared Spectroscopy, Fluorescence Spectroscopy |

Experimental Protocols

Solid-Phase Peptide Synthesis of ACP (65-74)

The synthesis of the ACP (65-74) fragment is known to be challenging, making it a common benchmark for new peptide synthesis methodologies.[6] The following is a generalized protocol based on Fmoc/tBu solid-phase chemistry.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

-

Resin Selection and Loading:

-

Start with a Rink Amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminal carboxylic acid.

-

Swell the resin in N,N-dimethylformamide (DMF).

-

Load the first amino acid (Fmoc-Gly-OH) onto the resin using a suitable coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.

-

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HATU, HBTU, or HCTU) and a base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) in DMF.[7]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Microwave irradiation can be used to accelerate this step.[6]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Asn(Trt), Ile, Tyr(tBu), Asp(OtBu), Ile, Ala, Ala, Gln(Trt), Val).

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol 2: Circular Dichroism Spectroscopy

-

Sample Preparation:

-

Dissolve the lyophilized, purified ACP (65-74) peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For studies of gel formation, higher concentrations (e.g., 3% w/v) in water or other solvents can be used.[5]

-

Determine the precise peptide concentration using UV absorbance at 280 nm (for the tyrosine residue) or a colorimetric assay.

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Purge the instrument with nitrogen gas.

-

Set the desired temperature using a Peltier temperature controller.

-

-

Data Acquisition:

-

Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

-

Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. A minimum around 208 and 222 nm is characteristic of α-helical structure, while a minimum around 218 nm is indicative of β-sheet structure. A strong negative band below 200 nm suggests a random coil conformation.

-

Visualizations

Experimental Workflow for Synthesis and Conformational Analysis

References

- 1. Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl carrier protein (65-74) | C47H74N12O16 | CID 5490374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural and Dynamic Insights into Acyl Carrier Protein upon Metal Binding and Acylation Revealed by NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gmclore.org [gmclore.org]

- 5. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Solid-Phase Peptide Synthesis Using Microwave Irradiation | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Significance of the Acyl Carrier Protein (ACP) 65-74 Sequence

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl Carrier Protein (ACP) is a small, acidic, and highly conserved protein that serves as a central cofactor in the biosynthesis of fatty acids and polyketides.[1][2] Within this protein, the amino acid sequence corresponding to residues 65-74, part of the fourth α-helix in Escherichia coli ACP, plays a crucial structural and functional role.[3][4] The decapeptide, with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly (VQAAIDYING) , is a key fragment involved in mediating the intricate protein-protein interactions essential for the fatty acid synthesis cycle.[5][6]

This technical guide provides an in-depth analysis of the biological significance of the ACP (65-74) sequence, detailing its role in metabolic pathways, its interactions with key enzymes, and its utility as a tool in research and drug development. Due to its involvement in essential bacterial pathways distinct from those in mammals, the fatty acid synthesis (FAS) system, and ACP by extension, represents a promising target for the development of novel antibiotics.[4][7]

Core Biological Function: The Fatty Acid Synthesis (FAS) Hub

The ACP (65-74) fragment is an integral part of the larger Acyl Carrier Protein, which functions as a dynamic molecular shuttle in the Type II Fatty Acid Synthesis (FAS-II) pathway found in bacteria and plants.[3][8] ACP's primary role is to covalently bind and transport the growing acyl chain intermediates to the active sites of a series of enzymes that catalyze the elongation cycle.[7][9]

The process begins with the post-translational modification of apo-ACP to its active holo-form, where a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group is attached to a conserved serine residue.[1][3] This flexible arm tethers the growing fatty acid chain via a high-energy thioester bond, allowing it to be presented to successive enzymes. The ACP (65-74) sequence, as part of the protein's helical scaffold, is critical for maintaining the structural integrity required for these interactions.[3][4]

The Fatty Acid Synthesis Elongation Cycle

The FAS-II pathway is a cyclical process involving four key steps that are repeated to extend the fatty acid chain, typically by two carbons per cycle.

-

Condensation : An acyl-ACP intermediate condenses with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (e.g., FabH).[7] This reaction extends the acyl chain by two carbons.

-

First Reduction : The β-keto group of the newly formed intermediate is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase (e.g., FabG), using NADPH as a cofactor.[7]

-

Dehydration : A dehydratase removes a molecule of water, creating a double bond.

-

Second Reduction : An enoyl-ACP reductase reduces the double bond, yielding a saturated acyl-ACP that is two carbons longer than the starting substrate.

This elongated acyl-ACP can then begin a new cycle of condensation, reduction, and dehydration until the desired chain length is achieved.

Quantitative Analysis of Molecular Interactions

The function of ACP is predicated on its ability to interact with numerous partner enzymes. The ACP (65-74) peptide has been instrumental in studying these interactions. Quantitative data from key experiments reveal the specific and influential nature of these associations.

| Interaction Pair | Experimental Method | Parameter | Value | Biological Implication |

| ACP (65-74) & β-ketoacyl-ACP synthase III (FabH) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 2.3 μM[7] | Demonstrates specific, direct binding, which is crucial for the initial condensation step in fatty acid synthesis.[7] |

| ACP (65-74) & β-ketoacyl-ACP reductase (FabG) | In Vitro Enzyme Activity Assay | Catalytic Efficiency | 3-fold increase in NADPH reduction rate[7] | Shows that the peptide enhances the activity of a key reductive enzyme in the FAS pathway.[7] |

Experimental Methodologies

The study of ACP (65-74) relies on a range of advanced biochemical and biophysical techniques. Due to its tendency to form secondary structures, it is often referred to as a "difficult sequence" in peptide synthesis.[10][11]

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)

-

Resin Selection : A suitable solid support, such as Rink Amide resin for a C-terminal amide or Wang/Pam resin for a C-terminal acid, is chosen.[12][13]

-

Deprotection : The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a piperidine (B6355638) solution in DMF.[13]

-

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (starting with Glycine) is activated using a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and added to the resin.[12][13][14] The reaction is allowed to proceed for a set time, which can be accelerated by microwave heating.[15]

-

Washing : The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Iteration : Steps 2-4 are repeated for each amino acid in the VQAAIDYING sequence.

-

Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Purification : The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Final purification is achieved via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

Biophysical Interaction Analysis

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation : A sensor chip (e.g., CM5) is activated. One of the binding partners (e.g., the enzyme FabH) is immobilized onto the chip surface.

-

Analyte Injection : A solution containing the analyte, ACP (65-74) peptide, is flowed over the chip surface at various concentrations.[7]

-

Association/Dissociation Monitoring : The binding (association) and subsequent release (dissociation) of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface.[7]

-

Data Analysis : The resulting sensorgrams are fitted to kinetic models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Functional Enzyme Assays

Protocol: Colorimetric Assay for ACP-Synthase Interaction

This assay provides a high-throughput method for measuring mechanistically relevant interactions between ACP and a ketoacyl synthase (KS) like FabH.

-

ACP Modification : The terminal sulfhydryl of the 4'-PP arm on holo-ACP is reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a mixed disulfide, ACP-TNB.[17]

-

Interaction Reaction : The ACP-TNB conjugate is mixed with the ketoacyl synthase (KS). A functional interaction involves the active site cysteine of the KS attacking the mixed disulfide on the ACP.

-

Signal Detection : This attack displaces the 2-nitro-5-thiobenzoate (TNB2-) ion, a chromophore that absorbs strongly at 412 nm.[17]

-

Quantification : The increase in absorbance at 412 nm is measured spectrophotometrically and is directly proportional to the extent of the ACP-KS interaction. This method can also be adapted to screen for small molecule inhibitors of this interaction.[17]

Implications for Drug Development

The structural and functional differences between the bacterial Type II FAS and the mammalian Type I FAS systems make the former an excellent target for developing selective antibacterial agents.[2][3] Because ACP must interact with every enzyme in the pathway, disrupting any of these protein-protein interactions could be a viable antimicrobial strategy.

The ACP (65-74) peptide is a valuable tool in this context:

-

Mechanism of Action Studies : It can be used to probe the specific interactions between ACP and its partner enzymes, helping to elucidate the molecular basis of fatty acid synthesis.[7]

-

High-Throughput Screening : Assays developed using the ACP (65-74) fragment can be employed to screen libraries of small molecules for inhibitors that block critical ACP-enzyme interactions.

-

Antibiotic Development : As a potential target itself, understanding the function of this region can guide the rational design of peptidomimetics or other drugs that disrupt the FAS cycle, leading to bacterial cell death.[7]

Conclusion

The Acyl Carrier Protein (65-74) sequence is far more than a simple peptide fragment; it is a biologically critical region that underpins the function of one of life's most essential metabolic pathways. Its role in maintaining the structural integrity of ACP and mediating interactions with key enzymes of the fatty acid synthase complex makes it a focal point of scientific inquiry. The quantitative data on its binding affinities and functional impact, combined with detailed experimental protocols for its study, highlight its importance. For researchers in microbiology, biochemistry, and pharmacology, the ACP (65-74) sequence offers a powerful tool for dissecting the bacterial FAS pathway and a promising target for the development of next-generation antibiotics.

References

- 1. qyaobio.com [qyaobio.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Bio-Synthesis, Inc. - Acyl Carrier Protein (ACP) F [biosyn.com]

- 6. Acyl carrier protein (65-74) | C47H74N12O16 | CID 5490374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. norlab.com [norlab.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 16. agilent.com [agilent.com]

- 17. med.upenn.edu [med.upenn.edu]

Acyl Carrier Protein (65-74): A Core Target for Novel Antibiotic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent identification and validation of novel bacterial targets. The bacterial fatty acid synthesis (FAS) pathway, essential for building cell membranes and producing signaling molecules, presents a promising area for exploration. Central to this pathway is the Acyl Carrier Protein (ACP), a small, highly conserved protein that shuttles acyl intermediates between the various enzymes of the FAS complex. This whitepaper provides a detailed examination of a specific fragment of this protein, ACP (65-74), highlighting its structure, function, and potential as a focal point for the development of a new generation of antibiotics.

Introduction: The Central Role of Acyl Carrier Protein in Bacterial Viability

Bacteria primarily utilize the Type II fatty acid synthesis (FAS II) system, which consists of discrete, monofunctional enzymes. In stark contrast, mammals employ a Type I FAS system, where all enzymatic functions are integrated into a single large polypeptide. This fundamental architectural difference provides a therapeutic window for developing selective inhibitors against the bacterial system.

The Acyl Carrier Protein (ACP) is the linchpin of the FAS II pathway.[1] It is a small, acidic protein that must be activated from its apo-form to its functional holo-form by the attachment of a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group to a conserved serine residue.[1][2] This flexible arm covalently binds the growing acyl chain via a thioester linkage, presenting it to the active sites of successive FAS enzymes for elongation.[1][3] Given its essential and central role, any disruption of ACP's function or its interactions with partner enzymes is a viable strategy for antibiotic intervention.[4][5]

Structure and Function of the ACP (65-74) Fragment

The Escherichia coli ACP is a 77-residue protein characterized by a four-α-helical bundle structure.[2][6] The specific fragment, residues 65-74, constitutes the fourth alpha-helix (α4).[2][6] This region is critical for maintaining the overall structural integrity of the protein, which forms a hydrophobic cavity to protect the acyl chain.[6] While the 4'-PP prosthetic group is attached at Serine-36 in helix II, the entire helical bundle, including helix IV (residues 65-74), contributes to the protein's dynamic conformation and its ability to interact with various partner enzymes.[3][6] The sequence of the ACP (65-74) fragment is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH.[4]

The function of ACP is not merely passive transport. It must dynamically interact with a series of enzymes in a coordinated fashion to ensure the efficient, step-wise elongation of the fatty acid chain. These interactions are often mediated by specific recognition sites on the ACP surface, with helix II being a well-studied "recognition helix".[3][7] The structural stability provided by the entire helical bundle, including the 65-74 region, is paramount for these precise protein-protein interactions.

The Rationale for Targeting ACP (65-74)

Targeting the ACP, and specifically understanding the role of its structural elements like the 65-74 helix, offers a compelling antibiotic strategy. Inhibition can be achieved by:

-

Disrupting Protein-Protein Interactions: Small molecules could be designed to bind to ACP and prevent its association with key FAS enzymes like β-ketoacyl-ACP synthase III (FabH) or β-ketoacyl-ACP reductase (FabG).

-

Inhibiting ACP Function: Compounds could directly bind to the ACP, inducing conformational changes that render it incapable of carrying the acyl chain or presenting it to enzymes.

The essentiality of the FAS II pathway for bacterial survival makes ACP an attractive drug target.[5] Its conservation across many pathogenic bacterial species suggests that inhibitors could have broad-spectrum activity.

Quantitative Data on ACP Interactions and Inhibition

The following tables summarize key quantitative data related to ACP function and the efficacy of targeting the FAS pathway.

Table 1: Biochemical Interaction Data for Acyl Carrier Protein

| Interacting Partner | ACP Fragment/State | Method | Parameter | Value |

|---|

| β-ketoacyl-ACP synthase III (FabH) | ACP (65-74) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 2.3 μM |

This data indicates a specific, measurable interaction between the ACP (65-74) peptide and a key initiating enzyme in the FAS pathway.[8]

Table 2: In Vitro ACP-Mediated Enzyme Activity

| Enzyme | ACP Fragment/State | Concentration | Effect |

|---|

| β-ketoacyl-ACP reductase (FabG) | ACP (65-74) | 10 μM | 3-fold increase in NADPH reduction rate |

This demonstrates that the ACP (65-74) fragment can directly influence the catalytic efficiency of a partner enzyme in the FAS cycle.[8]

Table 3: In Vivo Efficacy of Novel FAS Pathway Inhibitors (Pyrrolidinediones)

| Compound | Target Organism | MIC90 (μg/ml) | Animal Model | 100% Effective Dose (mg/kg) |

|---|---|---|---|---|

| Pyrrolidinedione Congener 7 | S. aureus | 0.1 | Murine Sepsis | 25 |

| Linezolid (Comparator) | S. aureus | N/A | Murine Sepsis | 6.25 |

While these compounds target acetyl-CoA carboxylase, an enzyme upstream of ACP, the data illustrates the potent in vivo efficacy achievable by inhibiting the bacterial FAS pathway.[9]

Experimental Protocols

Detailed methodologies are crucial for the study of ACP and the screening of potential inhibitors.

Enzyme Activity Assay: β-ketoacyl-ACP Reductase (FabG)

This assay measures the ability of ACP or its fragments to modulate the activity of FabG by monitoring the consumption of NADPH.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

-

NADPH solution: 10 mM in assay buffer.

-

Substrate: Acetoacetyl-CoA (or other appropriate β-ketoacyl-CoA).

-

Enzyme: Purified recombinant FabG.

-

Test Article: Acyl Carrier Protein (65-74) peptide solution.

-

-

Procedure:

-

In a 96-well UV-transparent plate, add 50 µL of assay buffer.

-

Add 10 µL of NADPH solution (final concentration ~100-200 µM).

-

Add 10 µL of the ACP (65-74) solution to test wells (e.g., for a final concentration of 10 µM) and buffer to control wells.[8]

-

Add 10 µL of the substrate solution.

-

Initiate the reaction by adding 20 µL of the FabG enzyme solution.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min).

-

Compare the rates in the presence and absence of the ACP (65-74) peptide to determine the fold-increase in activity.

-

Protein Interaction Assay: Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity between ACP (65-74) and its partner enzymes.

-

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Immobilization reagents (EDC, NHS, ethanolamine).

-

Running Buffer: HBS-EP+ (or similar).

-

Ligand: Purified recombinant FabH protein.

-

Analyte: Acyl Carrier Protein (65-74) peptide.

-

-

Procedure:

-

Immobilization: Activate the sensor chip surface with EDC/NHS. Inject the FabH protein solution to covalently couple it to the surface. Deactivate remaining active sites with ethanolamine.

-

Binding Analysis: Prepare a series of dilutions of the ACP (65-74) peptide in running buffer (e.g., 0.1 µM to 10 µM).

-

Inject each concentration of the analyte over the ligand-immobilized surface for a defined association time (e.g., 120 seconds), followed by a flow of running buffer for a dissociation time.[8]

-

Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

High-Throughput Inhibitor Screening Assay

This protocol provides a framework for screening compound libraries for inhibitors of the ACP-enzyme interaction. A colorimetric assay based on the release of a chromophore can be adapted.[10]

-

Assay Principle: An ACP-enzyme interaction triggers a measurable signal (e.g., fluorescence, color change). Inhibitors will prevent this signal.

-

Procedure:

-

In a 96- or 384-well plate, add a small volume (e.g., 1 µL) of test compounds from a library, dissolved in DMSO.

-

Add one of the interacting partners (e.g., purified FabF enzyme) in assay buffer and incubate for a short period (e.g., 15 minutes).[10]

-

Initiate the reaction by adding the second partner (e.g., a modified ACP that generates a signal upon binding, such as AcpP-TNB⁻).[10]

-

Incubate for a defined period at room temperature.

-

Measure the signal (e.g., absorbance at 412 nm for TNB²⁻ release) using a plate reader.[10]

-

-

Hit Identification:

-

Wells showing a significant reduction in signal compared to DMSO controls are identified as primary hits.

-

Hits are then subjected to secondary assays and dose-response analysis to confirm activity and determine potency (e.g., IC50).

-

Visualizing Pathways and Protocols

Diagrams generated using Graphviz provide clear visual representations of the complex biological and experimental processes.

Caption: The bacterial Type II Fatty Acid Synthesis (FAS II) cycle.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Logic diagram illustrating ACP as a viable antibiotic target.

Conclusion and Future Directions

The Acyl Carrier Protein, and specifically its constituent structural elements like the 65-74 α-helix, represents a highly promising, yet underexploited, target for the development of novel antibiotics. Its essential role in the bacterial-specific Type II FAS pathway provides a clear rationale for selective toxicity. The available biochemical data confirms that fragments of ACP are functionally active and engage in specific, high-affinity interactions with partner enzymes, validating the strategy of targeting these protein-protein interfaces.

Future work should focus on high-throughput screening of compound libraries to identify small molecules that bind to ACP or disrupt its critical interactions. Structure-based drug design, aided by high-resolution NMR and crystallographic data of ACP in complex with its binding partners, will be instrumental in optimizing lead compounds. The development of potent and specific inhibitors of the ACP system could provide a much-needed new class of antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Structural and Dynamic Insights into Acyl Carrier Protein upon Metal Binding and Acylation Revealed by NMR Spectroscopy and MD Simulations [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Bio-Synthesis, Inc. - Acyl Carrier Protein (ACP) F [biosyn.com]

- 5. Of its five acyl carrier proteins, only AcpP1 functions in Ralstonia solanacearum fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gmclore.org [gmclore.org]

- 7. Disrupting the Acyl Carrier Protein/SpoT interaction in vivo: identification of ACP residues involved in the interaction and consequence on growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Acyl Carrier Protein (65-74) with Fatty Acid Synthesis Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Acyl Carrier Protein (ACP) is a central component of fatty acid synthesis (FAS), acting as a chaperone for the growing acyl chain. The C-terminal region of ACP, particularly the fragment spanning residues 65-74, plays a crucial role in mediating interactions with the various enzymes of the FAS pathway. This technical guide provides a comprehensive overview of the current understanding of the interaction between ACP (65-74) and key FAS enzymes, including β-ketoacyl-ACP synthase (FabH), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA and FabZ), and enoyl-ACP reductase (FabI). We present quantitative binding and kinetic data, detailed experimental protocols for studying these interactions, and visual representations of the associated molecular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in academia and industry who are focused on understanding the intricacies of fatty acid metabolism and developing novel therapeutics targeting this essential pathway.

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the de novo production of fatty acids, which are essential for building cell membranes, energy storage, and cellular signaling. In many bacteria, this process is carried out by the type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes and a central acyl carrier protein (ACP). ACP shuttles the growing fatty acid chain between the active sites of these enzymes in a highly coordinated manner.

The interaction between ACP and its partner enzymes is transient and dynamic, making it a challenging subject of study. The C-terminal region of ACP, specifically the helical fragment comprising residues 65-74, has been identified as a key recognition motif for several FAS enzymes.[1] Understanding the specifics of this interaction is critical for elucidating the regulatory mechanisms of fatty acid synthesis and for the rational design of inhibitors that can disrupt this essential pathway, offering potential as novel antimicrobial agents.

This guide summarizes the known interactions of the ACP (65-74) fragment with the core enzymes of the FASII pathway, providing quantitative data where available and detailing the experimental methodologies used to obtain this information.

Interaction with Fatty Acid Synthesis Enzymes

The ACP (65-74) peptide has been shown to interact with and modulate the activity of several key enzymes in the fatty acid synthesis pathway. The following sections detail these interactions.

β-ketoacyl-ACP synthase III (FabH)

FabH catalyzes the initial condensation reaction of fatty acid synthesis, combining acetyl-CoA with malonyl-ACP. The interaction between ACP (65-74) and FabH is crucial for the initiation of the fatty acid elongation cycle.

Quantitative Data:

| Interacting Partner | Method | Parameter | Value | Reference |

| FabH | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 2.3 µM | [2] |

Mechanism of Interaction: The interaction between ACP (65-74) and FabH is thought to be mediated by a conserved acidic helical region on the ACP fragment binding to a positively charged/hydrophobic patch on the surface of FabH.[2] This electrostatic interaction is crucial for the proper positioning of the ACP to deliver the malonyl group to the FabH active site.

β-ketoacyl-ACP reductase (FabG)

FabG is responsible for the first reductive step in the fatty acid elongation cycle, converting a β-ketoacyl-ACP to a β-hydroxyacyl-ACP using NADPH as a cofactor. The ACP (65-74) fragment has been demonstrated to enhance the catalytic efficiency of FabG.

Quantitative Data:

| Interacting Partner | Method | Parameter | Value | Concentration of ACP (65-74) | Reference |

| FabG | In vitro enzymatic assay | Rate Enhancement | 3-fold | 10 µM | [2] |

Mechanism of Interaction: The binding of ACP (65-74) to FabG is believed to induce a conformational change in the enzyme, leading to a more efficient binding of the NADPH cofactor and/or the acyl-ACP substrate, thereby increasing the rate of the reduction reaction.

β-hydroxyacyl-ACP dehydratase (FabA and FabZ)

FabA and FabZ catalyze the dehydration of β-hydroxyacyl-ACP to form trans-2-enoyl-ACP. While specific quantitative data for the interaction of the ACP (65-74) fragment with FabA and FabZ is not yet available, studies on the full-length ACP indicate that the C-terminal helix is involved in the interaction.

Enoyl-ACP reductase (FabI)

FabI performs the final reductive step in the elongation cycle, reducing trans-2-enoyl-ACP to a saturated acyl-ACP. Similar to FabA and FabZ, direct quantitative data for the interaction of the ACP (65-74) fragment with FabI is lacking. However, structural studies of the full-length ACP-FabI complex suggest that the C-terminal region of ACP contributes to the binding interface.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between ACP (65-74) and FAS enzymes.

Surface Plasmon Resonance (SPR) for ACP (65-74) - FabH Interaction

This protocol describes the determination of the binding kinetics and affinity of the ACP (65-74) peptide to FabH using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

FabH protein (ligand)

-

ACP (65-74) peptide (analyte)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject FabH (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of FabH to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of the ACP (65-74) peptide in running buffer (e.g., ranging from 0.1 µM to 10 µM).

-

Inject each concentration of the analyte over the ligand and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vitro FabG Activity Assay with ACP (65-74)

This protocol measures the enhancement of FabG activity by the ACP (65-74) peptide by monitoring the oxidation of NADPH.

Materials:

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

FabG enzyme

-

Acetoacetyl-ACP (substrate)

-

NADPH

-

ACP (65-74) peptide

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, acetoacetyl-ACP (e.g., 50 µM), and NADPH (e.g., 150 µM).

-

Prepare two sets of reactions: one with ACP (65-74) peptide (e.g., 10 µM) and a control reaction without the peptide.

-

Pre-incubate the reaction mixtures at a constant temperature (e.g., 37°C) for 5 minutes.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding FabG enzyme to the reaction mixtures.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V0) for both the control and the ACP (65-74) containing reactions from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

-

Determine the fold-enhancement of FabG activity by dividing the initial rate of the reaction with ACP (65-74) by the initial rate of the control reaction.

-

NMR Spectroscopy for ACP-FAS Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding interface between an isotopically labeled protein (e.g., 15N-labeled ACP) and its unlabeled binding partner (e.g., a FAS enzyme).

Materials:

-

High-field NMR spectrometer

-

15N-labeled ACP (full-length or fragment)

-

Unlabeled FAS enzyme

-

NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O)

Procedure:

-

Sample Preparation:

-

Prepare a sample of 15N-labeled ACP in NMR buffer at a suitable concentration (e.g., 100 µM).

-

Prepare a concentrated stock solution of the unlabeled FAS enzyme in the same NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled ACP alone. This serves as the reference spectrum.

-

Titrate the unlabeled FAS enzyme into the ACP sample in a stepwise manner, acquiring a 1H-15N HSQC spectrum after each addition.

-

-

Data Analysis:

-

Overlay the HSQC spectra from the titration.

-

Identify the amide cross-peaks in the ACP spectrum that show significant chemical shift perturbations (CSPs) upon addition of the FAS enzyme.

-

Map these perturbed residues onto the three-dimensional structure of ACP to identify the binding interface.

-

The magnitude of the CSPs can be used to estimate the dissociation constant (Kd) of the interaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Figure 1: Overview of the Type II Fatty Acid Synthesis Pathway and the interaction points of ACP (65-74).

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl Carrier Protein (ACP) is a central component of fatty acid biosynthesis, acting as a shuttle for the growing acyl chain between the various enzymes of the fatty acid synthase (FAS) complex. The decapeptide sequence VQAAIDYING represents the amino acid residues 65-74 of ACP and is a critical region for its function. This technical guide provides a comprehensive overview of this peptide, including its role in fatty acid synthesis, its biochemical interactions, and detailed protocols for its synthesis, purification, and functional analysis. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism and for professionals involved in the development of novel therapeutics targeting this essential pathway.

Core Data Summary

The VQAAIDYING peptide is a fragment of the Acyl Carrier Protein and plays a significant role in the fatty acid synthesis pathway.[1][2][3] Its primary function is to interact with and present the growing acyl chain to various enzymes within the fatty acid synthase complex.[1][2][3]

Physicochemical Properties

| Property | Value | Reference |

| Sequence | VQAAIDYING | [4] |

| Molecular Formula | C47H74N12O16 | [5] |

| Molecular Weight | 1063.18 g/mol | [5] |

Biochemical Interactions

The VQAAIDYING peptide has been shown to interact with key enzymes in the fatty acid synthase pathway. These interactions are crucial for the elongation of the fatty acid chain.

| Interacting Protein | Assay Type | Quantitative Data | Reference |

| β-ketoacyl-ACP reductase (FabG) | In vitro enzymatic activity | A 10 μM concentration of the peptide for 30 minutes can increase the rate of the NADPH-dependent reduction reaction by 3-fold. | [1] |

| β-ketoacyl-ACP synthase III (FabH) | Surface Plasmon Resonance (SPR) | The peptide at a concentration of 5 μM for 2 hours exhibits specific binding with a dissociation constant (Kd) of 2.3 μM. | [1] |

Signaling and Metabolic Pathways

The VQAAIDYING peptide, as part of the Acyl Carrier Protein, is integral to the Type II fatty acid synthesis (FASII) pathway found in bacteria and plants. This pathway is responsible for the de novo synthesis of fatty acids. The ACP, and by extension its functional fragments, acts as a covalent shuttle, transferring the elongating acyl chain between the various catalytic domains of the FASII enzymes.

The following diagram illustrates the central role of ACP in the fatty acid synthesis elongation cycle.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of VQAAIDYING

This protocol describes a general method for the synthesis of the VQAAIDYING peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7][8] Note that this peptide has been reported to be difficult to synthesize, and optimization of coupling times and reagents may be necessary.[2]

Materials:

-

Fmoc-Gly-Wang resin or Rink Amide resin

-

Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours. To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive, the coupling step should be repeated.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (N-I-Y-D-I-A-A-Q-V).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification of VQAAIDYING by Reverse-Phase HPLC

This protocol outlines a general method for purifying the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]

Materials:

-

Crude VQAAIDYING peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Method:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the peptide sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

In Vitro Enzyme Activity Assay with β-Ketoacyl-ACP Reductase (FabG)

This protocol provides a general framework for assessing the effect of the VQAAIDYING peptide on the activity of FabG.[14][15][16] The assay monitors the NADPH-dependent reduction of a substrate analog, acetoacetyl-CoA.

Materials:

-

Purified β-ketoacyl-ACP reductase (FabG)

-

Purified VQAAIDYING peptide

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of FabG, and NADPH.

-

Peptide Incubation: Add the VQAAIDYING peptide to the reaction mixture at the desired concentration (e.g., 10 µM) and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A control reaction without the peptide should be run in parallel.

-

Initiate Reaction: Start the reaction by adding acetoacetyl-CoA to the cuvette.

-

Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance at regular intervals for a set period.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Compare the rate of the reaction in the presence and absence of the VQAAIDYING peptide to determine its effect on FabG activity.

Surface Plasmon Resonance (SPR) Analysis of VQAAIDYING Interaction with β-Ketoacyl-ACP Synthase III (FabH)

This protocol describes a general method for characterizing the binding kinetics of the VQAAIDYING peptide to FabH using SPR.[17][18][19][20]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified β-ketoacyl-ACP synthase III (FabH) (ligand)

-

Purified VQAAIDYING peptide (analyte)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-